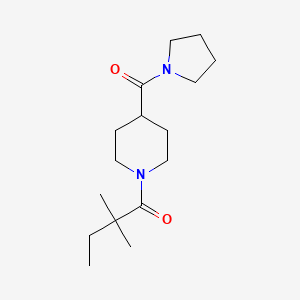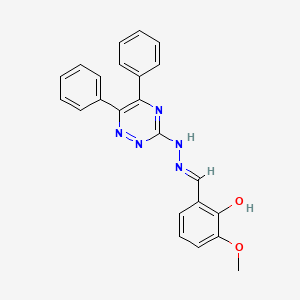![molecular formula C20H21F3N2O2S B6054802 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6054802.png)
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic effects.
Mécanisme D'action
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cells. By inhibiting BTK, 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide blocks the signaling pathways that promote the growth and survival of cancer cells, leading to their death. 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide also inhibits other kinases such as ITK (interleukin-2-inducible T-cell kinase) and TXK (T-cell-specific kinase), which are involved in T-cell activation and cytokine production.
Biochemical and Physiological Effects:
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide has been shown to have potent anti-tumor activity in preclinical models of cancer, with minimal toxicity to normal cells. In addition to its effects on cancer cells, 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide also modulates the immune system by reducing the activation and proliferation of T-cells. This effect may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which makes it easy to administer in preclinical and clinical studies. However, one limitation of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the study of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide. One potential area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the study of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide in combination with immunotherapies such as checkpoint inhibitors, which may enhance the anti-tumor immune response. Additionally, the study of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide in other types of cancer such as solid tumors and hematological malignancies is an important direction for future research.
Conclusion:
In conclusion, 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide is a promising small molecule inhibitor that has shown significant potential in the treatment of B-cell malignancies. Its selectivity for BTK and oral bioavailability make it an attractive candidate for further preclinical and clinical studies. The future directions for research on 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide are diverse and hold great promise for the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with piperidine to form 2-(piperidin-1-yl)thiophene-3-carboxylic acid. The resulting product is then reacted with 4-(trifluoromethyl)aniline to form the final product, 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide.
Applications De Recherche Scientifique
3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide has been extensively studied in preclinical models of cancer, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. In vitro studies have shown that 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide inhibits the growth of cancer cells and induces cell death in a dose-dependent manner. In vivo studies have also demonstrated the efficacy of 3-[1-(2-thienylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide in reducing tumor growth and improving overall survival in animal models.
Propriétés
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2S/c21-20(22,23)15-6-8-16(9-7-15)24-18(26)10-5-14-3-1-11-25(13-14)19(27)17-4-2-12-28-17/h2,4,6-9,12,14H,1,3,5,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHIRFWYCGJXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B6054729.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6054731.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B6054755.png)

![1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B6054769.png)
![3-{amino[4-(4-methoxyphenyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6054773.png)
![N-cyclohexyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6054783.png)
![2-amino-7-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054791.png)
![5,6-dimethyl-2-[4-({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6054813.png)
![9-(2-methoxyphenyl)-7-(4-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6054819.png)
![N-(sec-butyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6054823.png)